N-[(2-fluorophenyl)methyl]-1-methyltetrazol-5-amine
Overview
Description
N-[(2-fluorophenyl)methyl]-1-methyltetrazol-5-amine is a chemical compound characterized by the presence of a fluorophenyl group attached to a methyltetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-fluorophenyl)methyl]-1-methyltetrazol-5-amine typically involves the reaction of 2-fluorobenzylamine with 1-methyltetrazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve maximum yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of automated systems ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2-fluorophenyl)methyl]-1-methyltetrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorophenyl group can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorophenyl oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N-[(2-fluorophenyl)methyl]-1-methyltetrazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-fluorophenyl)methyl]-1-methyltetrazol-5-amine involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors or enzymes, while the methyltetrazole ring contributes to its overall stability and reactivity. The compound may modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-fluorophenyl)-N-methylamine
- N-methylbisfluoromodafinil
Uniqueness
N-[(2-fluorophenyl)methyl]-1-methyltetrazol-5-amine stands out due to its unique combination of a fluorophenyl group and a methyltetrazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-1-methyltetrazol-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN5/c1-15-9(12-13-14-15)11-6-7-4-2-3-5-8(7)10/h2-5H,6H2,1H3,(H,11,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVQYMWVFXFDOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)NCC2=CC=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501325206 | |
Record name | N-[(2-fluorophenyl)methyl]-1-methyltetrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501325206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
16.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47203524 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
876897-25-5 | |
Record name | N-[(2-fluorophenyl)methyl]-1-methyltetrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501325206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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